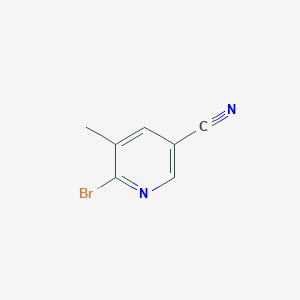

2-Bromo-5-cyano-3-picoline

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in numerous areas of chemical research and industry. nih.govsciencepublishinggroup.com Their unique structural and electronic properties make them versatile building blocks for the synthesis of a wide array of functional molecules. ajrconline.org In medicinal chemistry, the pyridine scaffold is a common feature in many pharmaceutical agents due to its ability to enhance the solubility and bioavailability of drug molecules. researchgate.net Pyridine derivatives exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. nih.gov Beyond pharmaceuticals, these compounds are integral to the development of agrochemicals, such as herbicides and insecticides, as well as materials science, where they are used in the creation of dyes and polymers. researchgate.netopenaccessjournals.com The continuous exploration of pyridine chemistry is driven by the high therapeutic potential of its derivatives and their adaptability for structural modifications, which allows for the fine-tuning of their properties for specific applications. ajrconline.orgresearchgate.net

Contextualization of 2-Bromo-5-cyano-3-picoline within the Picoline Family and Halogenated Nicotinonitriles

This compound, also known as 6-Bromo-5-methyl-3-pyridinecarbonitrile, is a polysubstituted pyridine derivative. cymitquimica.com It belongs to the picoline family, which are derivatives of pyridine with a methyl group substituent. The presence of a bromine atom and a cyano group on the pyridine ring places it within the category of halogenated nicotinonitriles. Nicotinonitrile, or 3-cyanopyridine (B1664610), and its derivatives are important intermediates in organic synthesis. The halogen atom, in this case, bromine, serves as a reactive site, enabling a variety of chemical transformations and making the compound a valuable building block for more complex molecules.

Overview of Research Trajectories for Related Heterocyclic Building Blocks

The field of heterocyclic chemistry is experiencing significant growth, driven by the increasing demand for novel compounds in the pharmaceutical and agrochemical industries. archivemarketresearch.comgithub.com A major trend is the development of more complex and highly functionalized heterocyclic building blocks to target specific biological pathways with greater precision. github.com There is also a strong emphasis on "green chemistry" principles, with researchers focusing on developing more sustainable and environmentally friendly synthetic methods. archivemarketresearch.comgithub.com

Technological advancements are also shaping the research landscape. archivemarketresearch.com Automation, high-throughput screening, and flow chemistry are accelerating the synthesis and evaluation of new heterocyclic compounds. archivemarketresearch.com Furthermore, the integration of computational chemistry and artificial intelligence is enabling more efficient design and optimization of novel molecular structures. archivemarketresearch.com Collaborative efforts between academic institutions and industrial partners are becoming increasingly common, fostering innovation and facilitating the discovery of new applications for heterocyclic building blocks. github.com Research is also exploring the use of these building blocks in the creation of sequence-defined oligomers and polymers for applications in biomimicry and data storage. researchgate.net

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to explore its synthetic utility as a versatile intermediate for creating more complex molecules. Key areas of investigation include its use in the synthesis of novel pharmaceutical compounds, particularly for neurological disorders, and in the development of new agrochemicals. chemimpex.com Research also aims to understand its reactivity and to develop efficient and selective methods for its transformation into a variety of other functionalized pyridine derivatives.

Properties

IUPAC Name |

6-bromo-5-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECOSEMUVCECAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649581 | |

| Record name | 6-Bromo-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374633-37-1 | |

| Record name | 6-Bromo-5-methyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374633-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-cyano-3-picoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Cyano 3 Picoline and Its Precursors

Established Synthetic Routes to Substituted Picolines and Nicotinonitriles

The foundational methods for synthesizing substituted pyridines often rely on the functionalization of a pre-existing pyridine (B92270) or picoline ring. This includes the introduction of halogen and cyano groups at specific positions.

Strategies Involving Directed Bromination on Pyridine Scaffolds

The direct bromination of the pyridine ring can be challenging due to the electron-deficient nature of the aromatic system, which deactivates it towards electrophilic substitution. beilstein-journals.org However, various strategies have been developed to achieve regioselective bromination.

One common approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, often in the presence of a radical initiator. daneshyari.com The regioselectivity of this reaction on substituted picolines can be influenced by the position of the methyl group; for instance, bromination tends to occur on the methyl group furthest from the nitrogen atom in unsymmetrical dimethylpyridines. daneshyari.com For the pyridine ring itself, direct bromination with molecular bromine often leads to a mixture of products. orientjchem.org To overcome this, activation of the pyridine ring, for example, through the formation of a pyridine N-oxide, can facilitate halogenation. researchgate.netresearchgate.net The N-oxide can be activated with agents like oxalyl chloride, leading to highly regioselective halogenation at the C2 position. researchgate.net Another method involves the use of a mixture of phosphorus oxybromide (POBr3) and phosphorus pentabromide (PBr5) to convert a hydroxypyridine to a bromopyridine at elevated temperatures. researchgate.net

Recent advancements have also explored dearomatization-rearomatization sequences. For instance, Zincke imine intermediates, formed from pyridines, can undergo highly regioselective halogenation at the 3-position under mild conditions. researchgate.netacs.orgnih.gov

Table 1: Reagents and Conditions for Bromination of Pyridine Derivatives

| Reagent(s) | Substrate | Position of Bromination | Reference(s) |

| N-Bromosuccinimide (NBS), Radical Initiator | Unsymmetrical Dimethylpyridines | Methyl group furthest from N | daneshyari.com |

| Pyridine N-Oxide, Oxalyl Chloride, Halogen Source | Pyridine | C2 | researchgate.net |

| POBr3, PBr5 | Hydroxypyridine | Position of OH group | researchgate.net |

| Zincke Imine Intermediate Formation | Pyridine | C3 | researchgate.netacs.orgnih.gov |

Cyanation Protocols for Pyridine Derivatives

The introduction of a cyano group onto a pyridine ring is a key step in the synthesis of nicotinonitriles. Various cyanation reagents and protocols are available to achieve this transformation.

A common method is the reaction of a halopyridine with a metal cyanide, such as sodium cyanide or zinc cyanide. google.comorganic-chemistry.org This nucleophilic substitution reaction is often facilitated by a catalyst and can be carried out in a polar solvent. google.com For instance, 2-halopyridines can be converted to 2-cyanopyridines. google.com The use of 4-CN-pyridine has been identified as an effective cyanation reagent under catalyst-free conditions in paired electrochemical reactions for the decarboxylative cyanation of amino acids. acs.orgresearchgate.net

Transition-metal-catalyzed C-H cyanation offers a more direct approach, avoiding the pre-functionalization of the pyridine ring with a halogen. Rhodium catalysts, for example, have been used for the ortho-cyanation of imidazo[1,2-α]pyridines. acs.org Tandem processes involving the in-situ generation of a dihydropyridine (B1217469) followed by reaction with a cyano electrophile have been developed for the C3-selective cyanation of pyridines. researchgate.netresearchgate.net

Table 2: Selected Cyanation Methods for Pyridine Derivatives

| Method | Reagent(s) | Substrate | Position of Cyanation | Reference(s) |

| Nucleophilic Substitution | Metal Cyanide (e.g., NaCN, Zn(CN)₂) | Halopyridine | Position of Halogen | google.comorganic-chemistry.org |

| Paired Electrochemistry | 4-CN-pyridine | Amino Acids (decarboxylative) | N/A | acs.orgresearchgate.net |

| Rhodium-Catalyzed C-H Activation | N-cyano-N-phenyl-p-methylbenzenesulfonamide | Arylimidazo[1,2-α]pyridines | Ortho to directing group | acs.org |

| Tandem Dearomatization-Cyanation | In-situ dihydropyridine, Cyano electrophile | Pyridine | C3 | researchgate.netresearchgate.net |

Multi-step Reaction Sequences for Assembling the 2-Bromo-5-cyano-3-picoline Core

The synthesis of a multifunctional molecule like this compound often requires a multi-step approach, starting from simpler, more readily available precursors. scirp.orgresearchgate.netresearchgate.netyoutube.com One illustrative synthetic route starts from 2-amino-3-picoline. prepchem.com This precursor can undergo a Sandmeyer-type reaction, converting the amino group to a bromo group. prepchem.com Subsequent oxidation of the methyl group to a carboxylic acid, followed by reduction to an alcohol and then re-oxidation to an aldehyde, sets the stage for the introduction of the cyano group. prepchem.com The aldehyde can be converted to an oxime, which is then dehydrated to the nitrile, yielding 2-bromo-3-cyanopicoline. prepchem.com

Another general strategy involves the cyclization of acyclic precursors. For example, methylene-glutaconic acid dinitriles can react with hydrogen halides to form 2-halo-5-cyanopyridines. google.com The synthesis of 3-picoline itself can be achieved from precursors like 2-methylglutaronitrile. beilstein-journals.orgbeilstein-journals.orgnih.gov

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more efficient and environmentally friendly synthetic methods. This includes the use of catalysis and the application of green chemistry principles.

Catalytic Transformations in Picoline Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. beilstein-journals.orgthieme-connect.comthieme-connect.com Transition-metal catalysis is widely employed for the C-H functionalization of pyridines, allowing for the direct introduction of various substituents without pre-activation. beilstein-journals.orgthieme-connect.comthieme-connect.com Catalysts based on rhodium, palladium, and other transition metals can direct alkylation, arylation, and other C-C bond-forming reactions to specific positions on the pyridine ring. beilstein-journals.orgthieme-connect.comthieme-connect.com

The synthesis of the picoline core itself can be achieved through catalytic methods. For instance, 3-picoline can be synthesized from acrolein and ammonia (B1221849) using solid acid catalysts like zeolites or sulfated zirconia. researchgate.netgoogle.commdpi.com The ammoxidation of 3-picoline over catalysts like vanadium phosphorus oxides (VPO) supported on titania is an industrial process to produce 3-cyanopyridine (B1664610) (nicotinonitrile). beilstein-journals.orgresearchgate.net

Table 3: Catalytic Methods in Picoline and Substituted Pyridine Synthesis

| Reaction | Catalyst | Reactants | Product | Reference(s) |

| C-H Functionalization | Transition Metals (Rh, Pd, etc.) | Pyridine, Alkyl/Aryl Halide | Substituted Pyridine | beilstein-journals.orgthieme-connect.comthieme-connect.com |

| Picoline Synthesis | Zeolites, SO₄²⁻/ZrO₂ | Acrolein, Ammonia | 3-Picoline | researchgate.netgoogle.commdpi.com |

| Ammoxidation | VPO/TiO₂ | 3-Picoline, Ammonia, Oxygen | 3-Cyanopyridine | beilstein-journals.orgresearchgate.net |

Application of Green Chemistry Principles in the Synthesis of Halogenated Cyanopicolines

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govbenthamscience.comrsc.orgbohrium.com In the context of synthesizing compounds like this compound, this involves using safer reagents, environmentally benign solvents, and energy-efficient reaction conditions.

Microwave-assisted synthesis is one such green technique that can significantly reduce reaction times and improve yields in the preparation of pyridine derivatives. nih.govacs.org One-pot, multi-component reactions are another hallmark of green synthesis, as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste. bohrium.comacs.org The use of ionic liquids as recyclable catalysts and reaction media is also gaining traction in pyridine synthesis, offering an alternative to volatile and toxic organic solvents. benthamscience.com

Furthermore, the development of catalyst systems that operate under milder conditions, such as the iron-catalyzed cyclization of ketoxime acetates and aldehydes to form pyridines, contributes to the greening of these synthetic processes. rsc.org Electrochemical methods, which use electricity as a "reagent," are also emerging as a sustainable alternative for transformations like cyanation. researchgate.net

Flow Chemistry Methodologies for Enhanced Process Efficiency

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of specialized chemical compounds, including this compound and its precursors. This paradigm shift is driven by the inherent advantages of flow chemistry, such as superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and improved scalability. researchgate.netnjbio.com These benefits are particularly pronounced for reactions that are highly exothermic, involve hazardous reagents, or require tight control to minimize byproduct formation. researchgate.net

Flow chemistry performs chemical reactions in a continuous stream through a network of tubes or microreactors, as opposed to a single vessel. njbio.com This methodology allows for exquisite control over reaction time, temperature, and mixing, leading to higher yields, increased selectivity, and greater reproducibility compared to conventional batch methods. njbio.comkyoto-u.ac.jp For the synthesis of pyridine derivatives, flow chemistry has been shown to reduce reaction times significantly and improve safety, especially when dealing with potentially hazardous intermediates. researchgate.net

The synthesis of substituted pyridines, a class of compounds to which this compound belongs, has been successfully adapted to flow chemistry conditions. For instance, the generation of pyridyllithium intermediates from dibromopyridines via Br/Li exchange, a reaction that typically requires cryogenic temperatures in batch processes, has been efficiently performed in a flow microreactor system at temperatures as high as -28°C. researchgate.net This demonstrates the potential of flow chemistry to make organometallic transformations more amenable to industrial-scale production by avoiding extreme and costly cooling.

A key advantage of flow systems is the ability to integrate multiple reaction steps into a single, continuous process. This "one-flow" strategy minimizes the need for isolating and purifying intermediates, which can lead to significant savings in time, materials, and cost. uniba.it Research on the synthesis of disubstituted pyridines has demonstrated the feasibility of sequential introduction of different electrophiles into a dibromopyridine starting material within an integrated flow microreactor system, composed of multiple micromixers and microtube reactors. researchgate.net

While specific research detailing a complete, end-to-end flow synthesis for this compound is not extensively published, the principles and methodologies applied to similar structures provide a clear roadmap. The synthesis could be envisioned as a multi-step flow process starting from a suitable picoline precursor. Key transformations, such as bromination and cyanation, which are often part of the synthesis of related compounds like 2-Bromo-5-cyanopyridine, can be adapted to a flow regime. innospk.com For example, cyanation reactions that are problematic in batch due to safety and scalability issues have been shown to be more manageable and efficient in flow reactors. njbio.com

The following tables present data from research on flow chemistry applied to reactions relevant to the synthesis of this compound, illustrating the typical parameters and outcomes.

Table 1: Flow Microreactor Synthesis of Substituted Bromopyridines via Br/Li Exchange

This table summarizes the conditions and yields for the Br/Li exchange of dibromopyridines and subsequent reaction with an electrophile in a flow microreactor system. This is a key type of reaction for producing functionalized bromopyridines.

| Starting Material | Electrophile | Temperature (°C) | Residence Time (s) | Yield (%) | Reference |

| 2,3-Dibromopyridine | Iodomethane | 0 | 0.08 | 85 | researchgate.net |

| 2,5-Dibromopyridine | Benzaldehyde | -20 | 0.08 | 91 | researchgate.net |

| 2,6-Dibromopyridine | Chlorotrimethylsilane | -20 | 0.08 | 88 | researchgate.net |

Table 2: Comparison of Batch vs. Flow N-Oxidation of Pyridine Derivatives

N-oxidation is a common step in the functionalization of pyridines. This table compares the conversion rates of N-oxidation for different pyridine derivatives in traditional batch versus a microreactor flow system, highlighting the increased efficiency of the latter.

| Substrate | Conversion in Batch (%) | Conversion in Microreactor (%) | Reference |

| Pyridine | 34 | >99 | bme.hu |

| 2-Bromopyridine | 2 | 15 | bme.hu |

| 3-Methylpyridine | - | 91.5 (optimized) | bme.hugoogle.com |

| Quinoline | 45 | >99 | bme.hu |

These findings underscore the potential of flow chemistry to significantly enhance the efficiency, safety, and scalability of synthesizing complex heterocyclic molecules like this compound. The precise control offered by microreactor systems allows for the optimization of reaction conditions that are often difficult to achieve in conventional batch reactors, paving the way for more sustainable and cost-effective chemical manufacturing. uniba.it

Mechanistic Investigations and Reactivity Studies of 2 Bromo 5 Cyano 3 Picoline

Fundamental Reaction Mechanisms and Pathways

2-Bromo-5-cyano-3-picoline is a substituted pyridine (B92270) derivative whose reactivity is dictated by its distinct functional groups: the bromo moiety, the nitrile group, and the picoline core. The interplay of these groups, particularly the electron-withdrawing nature of the cyano group and the pyridine nitrogen, alongside the leaving group ability of the bromine atom, makes this compound a versatile intermediate in organic synthesis.

The bromine atom attached to the pyridine ring at the 2-position is susceptible to nucleophilic substitution, a fundamental reaction class for halo-heteroaromatic compounds. a2bchem.comchemimpex.com The pyridine ring, being an electron-deficient aromatic system, facilitates the displacement of the bromide ion by various nucleophiles. The presence of the electron-withdrawing cyano group further enhances the electrophilicity of the carbon atom bonded to the bromine, making it more prone to nucleophilic attack.

These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The subsequent departure of the stable bromide leaving group restores the aromaticity of the ring, yielding the substituted product.

Common nucleophiles used in these reactions include amines, alkoxides, and thiols, allowing for the introduction of a wide range of functional groups. evitachem.com A key industrial example of such a reaction is cyanation, where a bromo-substituent is replaced by a cyano group using a cyanide source like copper(I) cyanide. google.com This particular transformation underscores the utility of nucleophilic substitution in modifying the core structure of such molecules.

Table 1: Examples of Nucleophilic Substitution Reactions on Bromo-Pyridine Systems This table presents examples of nucleophilic substitution reactions on related bromo-pyridine structures, illustrating the types of transformations possible for the bromo moiety in this compound.

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 2-Amino-5-bromo-3-methylbenzoic esters | Copper(I) cyanide | 2-Amino-5-cyano-3-methylbenzoic esters | Cyanation (SNAr) google.com |

| 2-Bromo-3-methylpyridine | Sodium amide | 2-Amino-3-methylpyridine | Amination |

| 2-Bromo-4-isopropyl-3-methylpyridine | Amines, thiols, or alkoxides | Corresponding substituted pyridines | General Nucleophilic Substitution evitachem.com |

The bromine atom in this compound serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. a2bchem.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for creating C-C bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.govlibretexts.org The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. nih.govtcichemicals.com For this compound, this reaction allows for the introduction of aryl, vinyl, or alkyl groups at the 2-position of the pyridine ring.

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps: libretexts.orgrsc.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the picoline derivative, forming a palladium(II) intermediate. libretexts.org

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex, a step that is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

Heck Coupling: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction offers a method to introduce vinyl groups or more complex unsaturated moieties onto the pyridine ring at the position of the bromine atom. The reaction generally shows a high degree of trans selectivity. organic-chemistry.org

Table 2: Key Features of Suzuki-Miyaura and Heck Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Bond Formed | Typical Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(0) complex + Base | C(sp²) - C(sp²), C(sp²) - C(sp³) | Biaryl, Styrene, Alkyl-aryl nih.govlibretexts.org |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd(0) complex + Base | C(sp²) - C(sp²) | Substituted Alkene organic-chemistry.org |

The cyano (nitrile) group is a versatile functional group that can undergo a variety of transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. lumenlearning.com Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. lumenlearning.com A weak nucleophile, such as water, then attacks this carbon. Following a series of proton transfers, an amide intermediate is formed. Under forcing conditions, this amide can be further hydrolyzed to the corresponding carboxylic acid. lumenlearning.combeilstein-journals.org This reaction provides a pathway to convert the cyano group on the picoline ring into a carboxyl or carboxamide group, significantly altering the molecule's properties.

Reductions: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is valuable for introducing an aminomethyl group onto the pyridine ring.

Cycloadditions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. For example, nitriles can react with azides to form tetrazoles, a class of heterocyclic compounds with applications in medicinal chemistry. epo.org They can also act as dienophiles or dipolarophiles in certain cycloaddition reactions, providing routes to more complex heterocyclic systems. researchgate.net

C-H bond activation is an evolving field in organic synthesis that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, offering more atom- and step-economical synthetic routes. nih.gov In picoline systems, the pyridine nitrogen atom can act as a directing group, facilitating the selective activation of C-H bonds at positions ortho to the nitrogen. acs.orgrsc.org This is typically achieved via the formation of a cyclometalated intermediate with a transition metal catalyst, such as palladium, rhodium, or ruthenium. acs.orgacs.org

For this compound, the C-H bonds of the methyl group (picoline) and the aromatic C-H bond at the 4- and 6-positions are potential sites for functionalization. The functionalization of the methyl group typically requires deprotonation with a strong base to form an anion, which can then react with an electrophile. rsc.org Direct C-H activation of the pyridine ring itself is also possible, with the regioselectivity being influenced by the catalyst, directing groups, and electronic environment of the ring. The presence of both bromo and cyano substituents significantly influences the electronic properties and steric environment, which in turn affects the feasibility and outcome of C-H activation reactions. rsc.org

Theoretical and Computational Analyses of Molecular Reactivity and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. jocpr.com For a molecule like this compound, DFT calculations can provide valuable insights that complement experimental findings. Although specific DFT studies on this exact molecule are not prevalent in the public literature, analysis of similar substituted pyridines provides a framework for understanding its properties. nih.govresearchgate.netresearchgate.net

DFT calculations can be used to determine a range of molecular properties:

Optimized Geometry: The method can predict the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: DFT is used to calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen atoms of the pyridine and cyano groups, and a positive potential near the hydrogen atoms and the carbon attached to the bromine.

Reaction Pathways: DFT can be used to model reaction mechanisms, calculating the energies of transition states and intermediates. This allows for a theoretical investigation of the feasibility of different reaction pathways, such as the SNAr mechanism for nucleophilic substitution or the oxidative addition step in cross-coupling reactions.

Table 3: Theoretical Parameters from DFT and Their Significance This table outlines key parameters that can be derived from DFT calculations and their general implications for the reactivity of a molecule like this compound.

| DFT Parameter | Significance | Predicted Trend for this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability; susceptibility to electrophilic attack | Lowered by electron-withdrawing cyano and bromo groups |

| LUMO Energy | Electron-accepting ability; susceptibility to nucleophilic attack | Lowered by electron-withdrawing groups, enhancing reactivity towards nucleophiles |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | Relatively small gap, indicating a reactive molecule researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps sites for electrophilic and nucleophilic attack | Negative potential on N atoms; positive potential on C-Br carbon |

| NBO Analysis | Analyzes charge delocalization and donor-acceptor interactions | Reveals hyperconjugative interactions contributing to stability and reactivity |

By applying these computational tools, researchers can predict the most likely sites of reaction, understand the influence of substituents on reactivity, and design more efficient synthetic strategies involving this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of molecules. libretexts.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap (ΔE), are key indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

General reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical potential, hardness, and softness, are also crucial for understanding a molecule's behavior in chemical reactions. tjnpr.org

Table 1: Representative FMO Data for an Analogous Picoline Derivative

| Parameter | Value | Reference |

| Compound | 2-bromo-3-hydroxy-6-methyl pyridine | |

| HOMO | -0.24189 a.u. | |

| LUMO | -0.04354 a.u. | |

| Energy Gap (ΔE) | 5.39512 eV | |

| Data is for an analogous compound and serves as an estimation. |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. cellmolbiol.orgyoutube.com The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the nitrogen atom of the pyridine ring is expected to be a region of high electron density, making it a primary site for electrophilic attack. Conversely, the carbon atoms bonded to the electron-withdrawing bromine and cyano groups, as well as the hydrogen atoms of the methyl group, are likely to exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack. Computational studies on similar brominated and cyanated pyridines confirm these general trends. researchgate.netresearchgate.net The MEP analysis for picoline-containing compounds has been used to identify possible reaction sites. nih.gov

Kinetic Studies and Transition State Theory in Reaction Pathways

Kinetic studies provide quantitative information about the rates of chemical reactions, while transition state theory helps in understanding the energy barriers and the structure of the transition state. diva-portal.orgrsc.org While specific kinetic data for reactions involving this compound are not extensively documented, studies on related pyridine derivatives offer valuable insights. For example, kinetic studies on the decarboxylation of pyridinecarboxylic acids have been conducted to understand the reaction mechanisms. cdnsciencepub.com

In a study on the enantioselective allylation of silylated picolines, it was noted that silylated 5-cyano- and 3-bromo-2-picolines performed well under the optimized conditions, yielding the desired products in good yields. rsc.org This suggests that the electronic properties of these substituents are conducive to the reaction. The study also highlighted that the nucleophilic character of the nitrogen in picolines can influence the reaction pathways. rsc.org The reaction of 2-amino-3-picoline to form 2-bromo-3-picoline and subsequently 2-cyano-3-picoline has also been documented, providing a basis for understanding its synthetic pathways. cdnsciencepub.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule, including charge delocalization, hyperconjugative interactions, and the stability arising from these interactions. cellmolbiol.orgacs.org NBO analysis can elucidate intramolecular charge transfer from filled donor orbitals to empty acceptor orbitals. ijrte.org

For this compound, NBO analysis would likely reveal significant charge delocalization due to the presence of the electron-withdrawing cyano and bromo groups. These interactions stabilize the molecule. Studies on related compounds, such as 3-bromo-4-methyl benzonitrile, have shown that intramolecular charge transfer occurs between bonding and antibonding orbitals. ijrte.org In picoline-diazido-Pt(IV) compounds, NBO analysis has been used to explain intramolecular interactions and electron density. nih.gov It is expected that in this compound, there would be significant interactions involving the lone pairs of the nitrogen and bromine atoms and the π-system of the pyridine ring.

Non-Linear Optical (NLO) Behavior and Hyperpolarizability Assessments

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. acs.org The NLO properties of a molecule are characterized by its polarizability (α) and hyperpolarizability (β and γ). researchgate.net Molecules with large hyperpolarizability values are considered good candidates for NLO applications. researchgate.net

While direct NLO data for this compound is not available, studies on related molecules provide valuable insights. For instance, a computational study on 2-bromo-3-hydroxy-6-methyl pyridine reported a dipole moment of 1.9384 Debye. The presence of both electron-donating (methyl) and electron-withdrawing (bromo, cyano) groups on the pyridine ring can lead to a significant dipole moment and enhance the NLO properties. The investigation of cyanopyridine derivatives has shown their potential for NLO applications. researchgate.net Furthermore, studies on other substituted pyridines have demonstrated that the introduction of bromo and cyano groups can significantly influence the hyperpolarizability. ua.ac.beacs.org

Table 2: Calculated Polarizability and Hyperpolarizability for an Analogous Picoline Derivative

| Parameter | Value | Reference |

| Compound | 2-bromo-3-hydroxy-6-methyl pyridine | |

| Polarizability (α) | 62.6535 a.u. | |

| Hyperpolarizability (β) | See original paper for component values | |

| Data is for an analogous compound and serves as an estimation. |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal proof of structure by mapping electron density to reveal precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

While specific crystallographic data for 2-Bromo-5-cyano-3-picoline is not widely available in published literature, the general methodology for such an analysis would involve growing a single crystal of the compound suitable for diffraction experiments. The crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to solve the crystal structure.

For related brominated pyridine (B92270) compounds, XRD studies have been crucial in confirming substitution patterns and understanding how different functional groups influence crystal packing. For instance, the crystal structure of 2-Bromo-5-methylpyridine has been reported, revealing a planar molecule with specific intermolecular C—H···N interactions. chemicalbook.com A similar analysis for this compound would be expected to provide detailed information on the planarity of the pyridine ring, the conformations of the methyl and cyano groups relative to the ring, and any significant intermolecular interactions, such as halogen bonding or π-stacking, which are influenced by the electron-withdrawing nature of the bromo and cyano substituents.

Table 1: Hypothetical Crystallographic Data Collection and Refinement Parameters for this compound

| Parameter | Value (Example) |

| Empirical formula | C₇H₅BrN₂ |

| Formula weight | 197.03 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = YY.YYY° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD g/cm³ |

| Absorption coefficient | μ.μμμ mm⁻¹ |

| F(000) | FFF |

| Crystal size | 0.XX x 0.YY x 0.ZZ mm |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNN |

| Independent reflections | nnnn [R(int) = 0.xxxx] |

| Completeness to theta = θθ.θθ° | 99.9 % |

| Absorption correction | Multi-scan |

| Max. and min. transmission | T_max and T_min |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | d / r / p |

| Goodness-of-fit on F² | G.GGG |

| Final R indices [I>2sigma(I)] | R₁ = 0.xxxx, wR₂ = 0.yyyy |

| R indices (all data) | R₁ = 0.xxxx, wR₂ = 0.yyyy |

| Largest diff. peak and hole | p.ppp and -h.hhh e.Å⁻³ |

Note: This table is a hypothetical representation of the data that would be obtained from a single-crystal XRD experiment. Actual values would need to be determined experimentally.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation or the scattering of laser light excites molecular vibrations at specific frequencies, which correspond to the stretching, bending, and other vibrational modes of the chemical bonds.

Key Expected Vibrational Modes:

C≡N Stretch: A sharp, intense absorption band is expected in the region of 2240-2220 cm⁻¹ in both the FT-IR and FT-Raman spectra, which is characteristic of an aromatic nitrile group.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl (picoline) group would appear in the 3000-2850 cm⁻¹ range.

Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) typically appear in the 1600-1400 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration is expected at lower frequencies, typically in the range of 600-500 cm⁻¹, though it can be weak and difficult to assign definitively without computational support.

Methyl Group Bending: Asymmetric and symmetric bending vibrations of the CH₃ group are expected around 1465 cm⁻¹ and 1380 cm⁻¹, respectively.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique(s) |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | FT-IR, FT-Raman |

| Cyano (C≡N) Stretch | 2240 - 2220 | FT-IR, FT-Raman |

| Pyridine Ring (C=C, C=N) Stretch | 1600 - 1400 | FT-IR, FT-Raman |

| Methyl (CH₃) Asymmetric Bending | ~1465 | FT-IR |

| Methyl (CH₃) Symmetric Bending | ~1380 | FT-IR |

| C-Br Stretch | 600 - 500 | FT-IR, FT-Raman |

Note: These are predicted ranges based on characteristic group frequencies. Experimental determination is required for precise peak assignments.

Chromatographic Techniques for Purity Profiling and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation, identification, and quantification of individual components in a mixture, making them essential for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for purity assessment of non-volatile and thermally sensitive compounds. For this compound, a reverse-phase HPLC method would likely be employed. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid like formic acid to improve peak shape. chemicalbook.com A UV detector would be suitable for detection, as the pyridine ring is a strong chromophore. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | Dependent on exact conditions, to be determined experimentally |

Note: This table provides a typical starting point for method development. The parameters would require optimization for this specific analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for the analysis of volatile compounds. This compound, with a predicted boiling point that should be amenable to GC analysis, can be effectively profiled using this technique. The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for definitive identification based on the molecular ion peak and the fragmentation pattern. This is particularly useful for identifying and quantifying any volatile impurities from the synthesis, such as starting materials or by-products. For instance, a general method for analyzing pyridine-based nitrogen compounds has been developed using GC-MS. coresta.org

Table 4: Representative GC-MS Parameters for Analysis of this compound

| Parameter | Condition |

| Gas Chromatograph (GC) | |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer (MS) | |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

| Scan Mode | Full Scan |

Note: These parameters are illustrative and would need to be optimized for the specific instrument and analyte.

Applications of 2 Bromo 5 Cyano 3 Picoline in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Molecular Architectures

The inherent reactivity of 2-Bromo-5-cyano-3-picoline allows chemists to employ it in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-withdrawing nature of the pyridine (B92270) nitrogen and the cyano group makes the C2-bromo substituent particularly susceptible to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Synthesis of Novel Pyridine and Picoline Derivatives

This compound serves as a key starting material for the synthesis of highly substituted pyridine scaffolds. A prominent application is its use in palladium- and copper-cocatalyzed coupling reactions, such as the Sonogashira coupling. For instance, in the synthesis of advanced β-secretase (BACE1) inhibitors for potential Alzheimer's disease therapy, this compound is coupled with terminal alkynes to forge a new carbon-carbon bond at the 2-position of the pyridine ring. wikipedia.orgresearchgate.net This reaction typically involves a palladium catalyst, such as bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II), and a copper(I) co-catalyst, effectively replacing the bromine atom and introducing significant molecular complexity in a single, efficient step. wikipedia.orgresearchgate.net

The resulting 2-alkynyl-5-cyano-3-picoline derivatives are themselves versatile intermediates that can be further elaborated into more complex heterocyclic systems. This strategy highlights how the initial scaffold of this compound is leveraged to construct novel, densely functionalized picoline-based structures that are otherwise difficult to access.

Preparation of Diverse Functionalized Scaffolds through Selective Derivatization of Bromo and Cyano Groups

The synthetic utility of this compound is significantly enhanced by the ability to selectively manipulate its two primary functional groups: the bromo substituent and the cyano group. The bromo group at the C2 position is readily displaced through various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. wikipedia.orgwikipedia.orgnih.gov This allows for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties.

The cyano group, while generally less reactive under these conditions, offers a handle for subsequent transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or used in cycloaddition reactions to form other heterocyclic rings like tetrazoles. This orthogonality allows for a stepwise and controlled construction of complex molecules. A typical synthetic sequence involves first performing a cross-coupling reaction on the bromo group, leaving the cyano group intact for a later-stage modification. This selective reactivity is crucial for building intricate molecular frameworks required for pharmaceuticals and advanced materials.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Pd(II) catalyst, Cu(I) iodide, DMF | 2-Alkynyl-5-cyano-3-picoline | wikipedia.org |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | 2-Aryl-5-cyano-3-picoline | nih.gov |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Phosphine Ligand, Base (e.g., NaOtBu) | 2-Amino-5-cyano-3-picoline | wikipedia.orgchemspider.comresearchgate.net |

Role in Medicinal Chemistry and Pharmaceutical Development

The 5-cyano-3-methylpyridin-2-yl scaffold, derived directly from this compound, is a privileged structure found in a number of biologically active molecules. Its ability to form key interactions with biological targets makes it an attractive component in drug design.

Precursor for Biologically Active Molecules and Drug Discovery Leads

Research has demonstrated the importance of this compound as a precursor in the development of potent enzyme inhibitors and other therapeutic agents. It is a documented intermediate in the synthesis of BACE1 inhibitors, which are investigated for their potential to reduce the formation of β-amyloid plaques associated with Alzheimer's disease. wikipedia.orgchemspider.com In these synthetic campaigns, the picoline derivative is incorporated into a larger molecule designed to fit within the active site of the BACE1 enzyme.

Furthermore, the "5-cyano-3-methylpyridin-2-yl" moiety is a key component in the design of Proteolysis Targeting Chimeras (PROTACs). wikipedia.orgnih.govorganic-chemistry.orglibretexts.org Specifically, it has been used as the protein-targeting moiety (PTM) in bifunctional molecules designed to induce the degradation of the Androgen Receptor, a critical target in the treatment of prostate cancer. wikipedia.orgnih.govorganic-chemistry.orglibretexts.org These complex molecules work by simultaneously binding to the target protein (Androgen Receptor) and an E3 ubiquitin ligase, leading to the selective destruction of the target protein.

Integration into Ligand and Scaffold Design for Targeted Therapies

In the context of BACE1 inhibitors, the scaffold derived from this compound is positioned to interact with key amino acid residues in the enzyme's active site. wikipedia.org Similarly, in Androgen Receptor PROTACs, this picoline-based scaffold serves as the "warhead" that specifically and potently binds to the ligand-binding domain of the receptor, conferring selectivity to the bifunctional degrader molecule. wikipedia.orgorganic-chemistry.org The rigidity of the pyridine ring helps to properly orient the other components of the drug, such as the linker and the E3 ligase-binding moiety, to achieve the desired biological outcome.

| Derived Scaffold | Therapeutic Area | Biological Target | Mechanism of Action | Reference |

|---|---|---|---|---|

| Complex BACE1 Inhibitors | Neurodegenerative Disease (Alzheimer's) | β-secretase (BACE1) | Enzyme Inhibition | wikipedia.orgchemspider.com |

| Androgen Receptor PROTACs | Oncology (Prostate Cancer) | Androgen Receptor (AR) | Targeted Protein Degradation | wikipedia.orgnih.govorganic-chemistry.orglibretexts.org |

Impact on Structure-Activity Relationship (SAR) Studies through Strategic Modification

While specific SAR studies detailing the modification of the this compound core are not extensively published, its role in drug discovery implies its importance in SAR exploration. In drug development, chemists systematically modify a lead compound to understand which parts of the molecule are essential for its biological activity.

The functional handles on the this compound scaffold are ideal for such studies. For example, in the development of a kinase inhibitor or receptor antagonist, a medicinal chemist could:

Modify the C2-substituent: By using a variety of boronic acids in Suzuki coupling reactions, a diverse library of compounds with different aryl or heteroaryl groups at the 2-position can be generated. The electronic and steric properties of these groups can be correlated with changes in biological potency.

Modify the C5-cyano group: The nitrile can be converted to an amide (CONH₂) or a carboxylic acid (COOH). This changes the group from a hydrogen bond acceptor to a potential hydrogen bond donor and acceptor, which can dramatically alter binding affinity with a target protein.

Modify the C3-methyl group: While less straightforward, modifications at this position could probe steric tolerance within a binding pocket.

Through the systematic synthesis and biological testing of such analogs, a detailed understanding of the structure-activity relationship can be built. This rational, iterative process, enabled by the versatility of building blocks like this compound, is fundamental to optimizing a drug candidate's potency, selectivity, and pharmacokinetic properties.

Applications in Agrochemical Research and Development

While direct applications of this compound in commercial agrochemical products are not extensively documented in publicly available literature, its structural motifs are present in various active compounds, suggesting its role as a key building block in the synthesis of novel pesticides. The picolinic acid and picolinate (B1231196) group of compounds are a notable class of synthetic auxin herbicides. nih.gov The presence of a substituted picoline core in this compound makes it a compound of interest for the development of new herbicidal molecules.

Research into related compounds underscores the potential of this chemical. For instance, a similar compound, 5-bromo-2-cyano-3-methylpyridine, is recognized as a key intermediate in the development of agrochemicals, acting as a precursor for herbicides and pesticides. chemimpex.com The reactivity of the bromine atom and the cyano group in such molecules allows for diverse chemical modifications, enabling the design of targeted agrochemicals that can enhance crop yields and pest resistance. chemimpex.com

Furthermore, studies on 2-cyano-3-substituted-pyridinemethylaminoacrylates have demonstrated their efficacy as herbicidal inhibitors of photosystem II (PSII) electron transport. nih.gov These findings highlight the importance of the cyanopyridine scaffold in designing new herbicides. The structural similarity of this compound to these active structures suggests its potential as a starting material for the synthesis of a new generation of agrochemicals. The development of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds as potential synthetic auxin herbicides further illustrates the utility of the picolinic acid scaffold in creating effective and selective herbicides. nih.gov

The general synthetic utility of picoline derivatives in agrochemicals is well-established, with various isomers serving as crucial intermediates. The specific combination of functional groups in this compound provides synthetic handles for a variety of chemical transformations, making it a versatile precursor for creating libraries of potential new agrochemical candidates.

Table 1: Potential Agrochemical Applications of this compound Derivatives

| Potential Application | Relevant Structural Feature | Example of Related Research |

| Herbicide Synthesis | Picolinic acid scaffold | Development of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid as synthetic auxin herbicides. nih.gov |

| Fungicide Development | Cyanopyridine core | Synthesis of 2-cyano-3-substituted-pyridinemethylaminoacrylates as PSII inhibitors. nih.gov |

| Insecticide Synthesis | Substituted pyridine ring | Use of picoline derivatives as intermediates for various insecticides. |

Contribution to Advanced Materials Science

The unique electronic and structural characteristics of this compound make it a promising candidate as a building block for a variety of advanced materials. The presence of the electron-withdrawing cyano group and the reactive bromo substituent on the aromatic pyridine ring allows for its incorporation into polymeric structures, supramolecular assemblies, and optoelectronic materials.

The reactivity of the bromo group in this compound allows for its use in cross-coupling reactions, a common method for polymer synthesis. This enables the incorporation of the cyanopyridine unit into the backbone of polymers, potentially imparting desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. A related compound, 5-bromo-2-cyano-3-methylpyridine, is noted for its use in creating advanced materials, including polymers and coatings, due to its unique chemical properties that can improve durability and resistance. chemimpex.com The introduction of the polar cyano group can also enhance the adhesion of coatings to various substrates.

The nitrogen atom of the pyridine ring and the nitrogen of the cyano group in this compound can act as coordination sites for metal ions. This property makes it a potential ligand for the construction of coordination polymers and supramolecular assemblies. These materials have a wide range of applications, including in gas storage, catalysis, and as sensors. While direct synthesis of coordination polymers from this compound is not widely reported, the versatility of pyridine-based ligands in forming such structures is well-established. The bromo substituent can be further functionalized to introduce other coordinating groups, expanding the possibilities for creating complex, multi-functional materials.

Pyridine-containing conjugated molecules are of significant interest for their applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the cyano group in this compound can be exploited to tune the electronic properties of conjugated systems. Research on donor-acceptor and acceptor-donor-acceptor systems containing various electron-accepting units has shown that the energy levels and emissive properties can be modulated by changing the strength of the acceptor unit. mdpi.com The cyanopyridine moiety of this compound can serve as an effective electron-acceptor component in such systems. Through synthetic modifications, this compound can be incorporated into larger π-conjugated structures, leading to the development of novel materials with tailored photophysical properties.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Key Functional Groups | Potential Role of the Compound |

| Polymeric Materials | Bromo group, Cyano group | Monomer for polymerization via cross-coupling reactions; enhances polymer properties. |

| Supramolecular Assemblies | Pyridine nitrogen, Cyano nitrogen | Ligand for the formation of coordination polymers and metal-organic frameworks. |

| Optoelectronic Materials | Cyano group, Pyridine ring | Electron-accepting building block for tuning the electronic and photophysical properties of conjugated materials. |

Future Research Directions and Emerging Methodologies

Development of Novel and Highly Efficient Synthetic Routes with Enhanced Atom Economy

The pursuit of green and sustainable chemistry necessitates the development of synthetic routes that maximize the incorporation of starting materials into the final product, a concept known as atom economy. Future research on 2-Bromo-5-cyano-3-picoline will likely focus on moving beyond traditional multi-step syntheses, which often generate significant waste, toward more elegant and efficient methodologies.

Key areas of investigation include:

One-Pot Cascade Reactions: Designing one-pot multicomponent reactions where sequential transformations occur without the isolation of intermediates is a promising strategy. nih.gov For instance, a cascade reaction involving the simultaneous introduction of the bromo and cyano moieties onto the picoline scaffold could drastically improve efficiency and reduce solvent and energy consumption. nih.gov

Biocatalysis: The use of enzymes, such as haloperoxidases, for selective halogenation is an emerging area that offers mild reaction conditions and high selectivity. nih.gov Future studies could explore the feasibility of a chemoenzymatic approach, where an enzyme performs a key bromination step with high precision, followed by a chemical cyanation step. nih.gov Vanadium-dependent haloperoxidases, for example, use inexpensive halide salts and hydrogen peroxide as an oxidant, presenting a cost-effective and atom-economic system. nih.gov

A comparison of potential synthetic strategies is outlined below:

| Methodology | Potential Advantages | Research Focus |

| C-H Functionalization | Reduced step count, less pre-functionalization waste | Development of selective catalysts for direct bromination/cyanation |

| Cascade Reactions | Improved efficiency, reduced solvent use, time savings | Design of compatible reaction sequences and catalyst systems |

| Biocatalysis | High selectivity, mild conditions, sustainable reagents | Enzyme discovery and engineering, process optimization |

Exploration of Undiscovered Reactivity Profiles and Catalytic Functions

The reactivity of this compound is largely dictated by its three functional groups: the pyridine (B92270) ring, the bromo substituent, and the cyano group. While the bromo group is a well-established handle for cross-coupling reactions, its interplay with the adjacent cyano and methyl groups could lead to novel reactivity.

Future research directions include:

Metal-Catalyzed Cross-Coupling: Beyond standard Suzuki and Buchwald-Hartwig reactions, the unique electronic environment of the C-Br bond could be exploited in less common coupling reactions. Investigating its performance in Sonogashira, Heck, and Stille couplings with a wide range of partners will broaden its synthetic utility.

Domino Reactions: The proximity of the functional groups could enable domino or cascade reactions where an initial reaction at one site triggers a subsequent transformation at another. For example, a coupling reaction at the bromine site could be followed by an intramolecular cyclization involving the cyano or methyl group.

Catalytic Applications: The pyridine nitrogen and the cyano group are potential coordination sites for metal ions. This suggests that this compound and its derivatives could serve as ligands in catalysis. Research could focus on synthesizing metal complexes of this scaffold and evaluating their catalytic activity in various organic transformations.

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby accelerating the discovery process. researchgate.net Density Functional Theory (DFT) can be employed to understand the electronic structure and reactivity of this compound. researchgate.netnih.gov

Future computational studies could focus on:

Reactivity Prediction: DFT calculations can determine local reactivity descriptors, such as Fukui functions or electrostatic potential maps, to predict the most reactive sites for electrophilic or nucleophilic attack. researchgate.net This can guide the design of selective reactions, saving considerable experimental effort.

Rational Design of Derivatives: By modeling derivatives of this compound, researchers can predict how modifications will affect properties like solubility, electronic structure, and binding affinity to biological targets. nih.gov This is particularly valuable in drug discovery for designing potent and selective inhibitors.

Mechanism Elucidation: Computational modeling can be used to elucidate the mechanisms of novel reactions involving this compound, providing insights into transition states and reaction pathways that are difficult to observe experimentally.

| Computational Method | Application Area | Predicted Outcome |

| Density Functional Theory (DFT) | Reactivity Analysis | Identification of electrophilic/nucleophilic sites, bond strengths |

| Molecular Docking | Drug Discovery | Prediction of binding modes and affinities to protein targets |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme Catalysis | Modeling interactions within an enzyme active site |

Integration into Automated Synthesis and High-Throughput Screening Platforms

The demand for large libraries of diverse compounds for drug discovery and materials science has driven the development of automated synthesis and high-throughput screening (HTS). nih.gov As a versatile building block, this compound is an ideal candidate for integration into these platforms. researchgate.netwhiterose.ac.uk

Future efforts in this area will likely involve:

Library Synthesis: Using automated platforms, the bromo group can be systematically reacted with a large array of boronic acids, amines, alcohols, and other coupling partners to rapidly generate a library of thousands of distinct derivatives. nih.gov This allows for a broad exploration of chemical space around the this compound scaffold. lifechemicals.com

Fragment-Based Screening: The core structure of this compound can be used as a fragment in fragment-based drug discovery (FBDD). HTS techniques can screen this fragment and its simple derivatives against biological targets to identify weak binding interactions, which can then be optimized into potent leads.

Property-Based Screening: In materials science, automated platforms can be used to synthesize arrays of derivatives that are then screened for specific physical or electronic properties, such as fluorescence, conductivity, or thermal stability.

Expansion of Application Domains in Emerging Technologies

While currently used as a synthetic intermediate, the inherent properties of the this compound scaffold make it a promising candidate for applications in emerging technologies. The combination of a π-deficient pyridine ring with electron-withdrawing cyano and bromo groups creates a unique electronic profile suitable for various advanced applications.

Potential future application domains include:

Organic Electronics: Functionalized pyridines are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.org The electron-deficient nature of the this compound core makes it a candidate for development as an electron-transporting material or a component in functional π-conjugated systems. liu.sefrontiersin.org Derivatives could be designed to have specific energy levels (HOMO/LUMO) for efficient charge injection and transport. nih.gov

Functional Polymers and Materials: The cyano and pyridine functionalities can be used to create polymers with unique properties. For example, the cyano group can enhance solubility and participate in polymerization reactions, while the pyridine unit can be used for metal coordination to form functional metal-organic frameworks (MOFs) or conductive polymers. researchgate.net

Spintronics: Organic semiconductor materials composed of light elements are promising for spintronic applications due to weak spin-orbit coupling, which leads to long spin relaxation times. frontiersin.org As a functional organic building block, derivatives of this compound could be explored for their spin transport properties.

Q & A

Basic: What synthetic methodologies are commonly employed for 2-Bromo-5-cyano-3-picoline?

Answer:

The synthesis typically involves halogenation and cyanation of pyridine derivatives. For example, bromination of 5-cyano-3-picoline using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) achieves regioselective substitution at the 2-position . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids can functionalize pre-brominated intermediates. Key challenges include controlling competing side reactions, which require precise stoichiometry and inert atmospheres .

Advanced: How can researchers resolve contradictions in reported NMR chemical shifts for this compound?

Answer:

Discrepancies often arise from solvent effects, impurities, or tautomerism. To address this:

- Compare data acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) and concentrations.

- Validate purity via HPLC (C18 column, 70:30 acetonitrile/water, λ = 254 nm) .

- Use 2D NMR (HSQC, HMBC) to confirm assignments of Br- and CN-adjacent protons. Cross-reference with X-ray crystallography for absolute configuration verification .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C spectra identify substituent positions (e.g., Br at δ 8.2 ppm, CN at δ 120-125 ppm in ¹³C) .

- IR : Confirm CN (ν ≈ 2230 cm⁻¹) and C-Br (ν ≈ 560 cm⁻¹) stretches.

- Mass Spectrometry : ESI-MS in positive mode to observe [M+H]⁺ at m/z 213.0 (C₇H₄BrN₂ requires 212.96) .

- Elemental Analysis : Validate %C, H, N within ±0.3% of theoretical values .

Advanced: How to design a kinetic study for optimizing cyanation in 2-Bromo-3-picoline derivatives?

Answer:

- DOE Approach : Vary catalysts (e.g., CuCN vs. Pd/C), temperature (80–120°C), and solvent polarity (DMF vs. THF).

- In-Situ Monitoring : Use FTIR to track CN group formation (2230 cm⁻¹) over time.

- Rate Constants : Calculate using pseudo-first-order kinetics under excess cyanide conditions. Compare activation energies to identify optimal pathways .

Basic: What purification challenges arise with this compound, and how are they addressed?

Answer:

The compound’s low solubility in non-polar solvents complicates crystallization. Solutions include:

- Chromatography : Silica gel column with gradient elution (hexane:ethyl acetate, 4:1 → 1:1).

- Recrystallization : Use mixed solvents (e.g., ethanol/dichloromethane) at low temperatures (−20°C) .

- HPLC Prep : Reverse-phase C18 columns to isolate high-purity fractions (>99%) .

Advanced: What strategies minimize dehalogenation during cross-coupling reactions of this compound?

Answer:

- Catalyst Selection : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to reduce β-hydride elimination.

- Additives : Include tetrabutylammonium bromide (TBAB) to stabilize the Pd-Br intermediate.

- Temperature Control : Maintain reactions below 80°C to prevent thermal decomposition. Monitor via GC-MS for bromine loss byproducts (e.g., 5-cyano-3-picoline) .

Basic: How do electron-withdrawing groups (Br, CN) influence the reactivity of this compound?

Answer:

The Br and CN groups deactivate the pyridine ring via σ-electron withdrawal, directing electrophilic substitution to the 4-position. In nucleophilic aromatic substitution (SNAr), the 2-Br site becomes reactive under basic conditions (e.g., K₂CO₃ in DMF), enabling functionalization with amines or thiols .

Advanced: Can DFT calculations predict regioselectivity in further functionalization of this compound?

Answer:

Yes. Compute Fukui indices (ƒ⁺ for electrophilic attack) and molecular electrostatic potentials (MEPs) to identify reactive sites. For example:

- Electrophilic Attack : Highest ƒ⁺ at the 4-position due to meta-directing CN and Br.

- Nucleophilic Attack : Localized LUMO at Br-adjacent carbon. Validate with Gaussian09 using B3LYP/6-31G(d) basis set .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.